

Application Notes and Protocols for Immunohistochemical Analysis in SHR-1819 Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CDD-1819	
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Introduction

SHR-1819 is a humanized monoclonal antibody that targets the Interleukin-4 receptor alpha subunit (IL-4R α).[1] It is under investigation as a therapeutic agent for type 2 inflammatory diseases, such as atopic dermatitis and asthma, by blocking the signaling of both IL-4 and IL-13.[1] These application notes are designed to provide researchers with the necessary protocols and background information to investigate the expression of SHR-1819's target, IL-4R α , in tissue samples using immunohistochemistry (IHC). It is important to note that SHR-1819 is a therapeutic antibody and is not intended for use as a primary detection antibody in IHC assays. The following protocols are for the immunohistochemical detection of the IL-4R α protein itself, which is crucial for understanding the mechanism of action of SHR-1819 and identifying tissues and cell types that are targeted by this therapy.

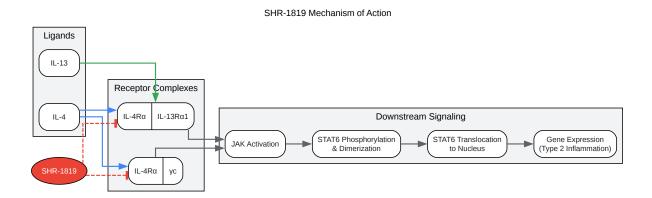
Mechanism of Action of SHR-1819

SHR-1819 exerts its therapeutic effect by binding to IL-4R α , a shared receptor component for both IL-4 and IL-13.[1] This binding prevents the formation of the Type I (IL-4R α /yc) and Type II (IL-4R α /IL-13R α 1) receptor complexes, thereby inhibiting the downstream signaling pathways. A key pathway inhibited by SHR-1819 is the JAK-STAT signaling cascade, specifically the activation of Signal Transducer and Activator of Transcription 6 (STAT6).[2] The inhibition of



STAT6 activation ultimately reduces the expression of genes involved in the type 2 inflammatory response.[2]

Below is a diagram illustrating the signaling pathway blocked by SHR-1819.



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Caption: SHR-1819 blocks IL-4 and IL-13 signaling by binding to IL-4Ra.

Quantitative Data for SHR-1819

The following tables summarize the in vitro binding affinity and inhibitory concentrations of SHR-1819. This data is essential for understanding the potency of the antibody.

Table 1: Binding Affinity of SHR-1819 to Human IL-4Ra

Assay Method	Parameter	Value	Reference
ELISA	EC50	0.116 nM	[2]
Flow Cytometry (on B cells)	EC50	326.8 ng/mL	[2]



Table 2: In Vitro Inhibition of IL-4/IL-13 Induced Signaling by SHR-1819

Assay	Parameter	Value	Reference
hIL-4-induced TF-1 cell proliferation	IC50	6.05 ng/mL	[2]
hIL-13-induced TF-1 cell proliferation	IC50	16.59 ng/mL	[2]
hIL-4-induced STAT6 activation	IC50	6.76 ng/mL	[2]
hIL-13-induced STAT6 activation	IC50	3.78 ng/mL	[2]

Immunohistochemistry Protocol for IL-4Rα Detection

This protocol provides a general guideline for the detection of IL-4R α in formalin-fixed, paraffinembedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.

Materials

- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 10% normal serum from the same species as the secondary antibody)



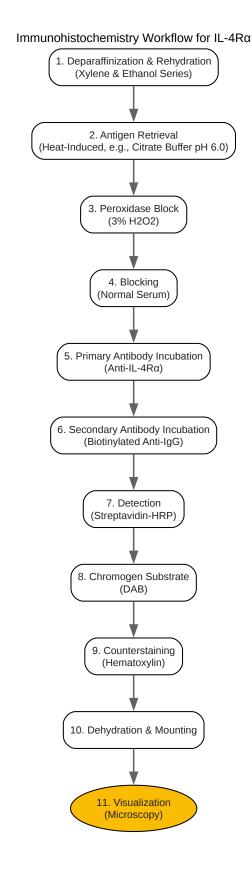
- Primary antibody against IL-4Rα (see Table 3 for examples)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen solution
- Hematoxylin counterstain
- · Mounting medium

Table 3: Example Primary Antibodies for IL-4Rα IHC

Vendor	Catalog Number	Туре	Recommended Concentration	Reference
R&D Systems	MAB230	Mouse Monoclonal	25 μg/mL	
Leinco Technologies	I-400	Mouse Monoclonal	8-25 μg/mL	[3]
United States Biological	17752-12C	Rabbit Polyclonal	1:50 - 1:200	[4]

Experimental Workflow





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Caption: A step-by-step workflow for FFPE immunohistochemical staining.



Protocol Steps

- Deparaffinization and Rehydration:
 - Immerse slides in xylene twice for 5 minutes each.
 - Immerse slides in 100% ethanol twice for 3 minutes each.
 - Immerse slides in 95% ethanol for 3 minutes.
 - Immerse slides in 70% ethanol for 3 minutes.
 - Rinse slides in running tap water.
- · Antigen Retrieval:
 - Immerse slides in 10 mM citrate buffer (pH 6.0).
 - Heat the slides in the buffer to 95-100°C for 10-20 minutes.
 - Allow slides to cool to room temperature for 20 minutes.
 - Rinse slides with PBS twice for 5 minutes each.
- Peroxidase Blocking:
 - Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
 - Rinse with PBS twice for 5 minutes each.
- Blocking:
 - Incubate sections with a blocking buffer (e.g., 10% normal serum in PBS) for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:



- Dilute the anti-IL-4R α primary antibody in the blocking buffer to the desired concentration (e.g., 8-25 μ g/mL).[3]
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with PBS twice for 5 minutes each.
 - Incubate sections with a biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
- Detection:
 - Rinse slides with PBS twice for 5 minutes each.
 - Incubate sections with streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, for 30 minutes at room temperature.
- Chromogen Substrate:
 - Rinse slides with PBS twice for 5 minutes each.
 - Apply DAB substrate solution and incubate until the desired color intensity is reached (typically 1-5 minutes). Monitor under a microscope.
 - Wash slides with distilled water.
- Counterstaining:
 - Immerse slides in hematoxylin for 1-2 minutes.
 - Rinse slides in running tap water for 10 minutes.
- Dehydration and Mounting:
 - Dehydrate the slides through a series of ethanol concentrations (e.g., 95% and 100%) and xylene.



- Coverslip the slides using a permanent mounting medium.
- Visualization:
 - Observe the staining under a light microscope. IL-4Rα staining will appear as a brown precipitate, while the nuclei will be stained blue. Specific staining has been observed in plasma cells in human lymph nodes.

Conclusion

These application notes provide a framework for researchers working with the therapeutic antibody SHR-1819 to investigate its target, IL-4R α , in relevant tissue samples. By understanding the expression pattern of IL-4R α , researchers can gain valuable insights into the drug's mechanism of action, potential efficacy in different tissues, and patient selection strategies. The provided protocols and data serve as a starting point for developing and optimizing immunohistochemical assays for IL-4R α .

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- To cite this document: BenchChem. [Application Notes and Protocols for Immunohistochemical Analysis in SHR-1819 Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383230#immunohistochemistry-staining-with-shr-1819]

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